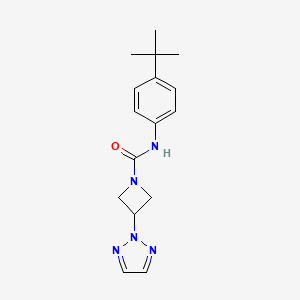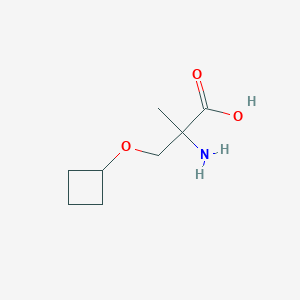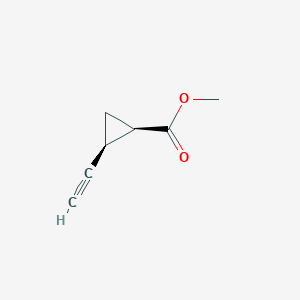![molecular formula C15H14Cl2OS2 B2880918 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol CAS No. 15446-09-0](/img/structure/B2880918.png)
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is an organic compound with the molecular formula C15H14Cl2OS2 It is characterized by the presence of two 4-chlorophenyl groups attached to a propan-2-ol backbone through sulfanyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol typically involves the reaction of 4-chlorothiophenol with 1,3-dichloropropan-2-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon atoms of the dichloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl groups or to convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dechlorinated products.
Substitution: Formation of alkyl or aryl derivatives.
科学的研究の応用
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and hydroxyl groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity. Additionally, the compound’s chlorophenyl groups may contribute to its overall biological activity by enhancing its lipophilicity and facilitating its interaction with cell membranes.
類似化合物との比較
Similar Compounds
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-ol: Similar structure but with methyl groups instead of chlorophenyl groups.
1,3-Bis[(4-fluorophenyl)sulfanyl]propan-2-ol: Similar structure but with fluorophenyl groups instead of chlorophenyl groups.
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol: Similar structure but with bromophenyl groups instead of chlorophenyl groups.
Uniqueness
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is unique due to the presence of chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, which may enhance the compound’s overall properties compared to its analogs.
特性
IUPAC Name |
1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDMLEKFSFOUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(CSC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
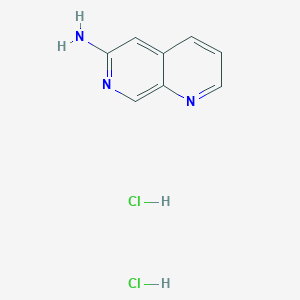
![(5Z)-5-[(1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2880840.png)
![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)
![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)
![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)
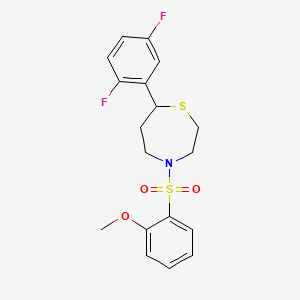
![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)
![N'-[2-(furan-2-yl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2880850.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)
